molecular formula C21H27N5O2 B2599952 4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide CAS No. 2034469-67-3

4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide

Cat. No.: B2599952
CAS No.: 2034469-67-3
M. Wt: 381.48
InChI Key: KRAMHJDMKSCECI-UHFFFAOYSA-N
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Description

This compound is a piperazine-1-carboxamide derivative featuring a 6-cyclopropylpyridazine moiety and a 4-methoxyphenethyl substituent. The piperazine core is substituted with a carboxamide group linked to a 4-methoxyphenethyl chain, a motif common in ligands targeting serotonin or dopamine receptors due to its ability to modulate lipophilicity and hydrogen-bonding interactions .

Synthetic routes for analogous compounds typically involve coupling reactions between activated carboxylic acids (e.g., from pyridazine derivatives) and piperazine amines, often mediated by reagents like EDCI/HOBT or NaCNBH3 under mild conditions .

Properties

IUPAC Name

4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-28-18-6-2-16(3-7-18)10-11-22-21(27)26-14-12-25(13-15-26)20-9-8-19(23-24-20)17-4-5-17/h2-3,6-9,17H,4-5,10-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAMHJDMKSCECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylpyridazine intermediate, followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these reactions include cyclopropylamine, pyridazine derivatives, and piperazine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification methods like crystallization, distillation, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating signal transduction pathways involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized against the following analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Melting Point (°C) Molecular Weight (g/mol) Bioactivity Highlights
4-(6-Cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide 6-cyclopropylpyridazine, 4-methoxyphenethyl N/A ~425 (estimated) Hypothesized 5-HT1A/D3 receptor modulation
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 4-chloro-3-(trifluoromethyl)benzoyl 241–242 530 Not reported; structural analog
p-MPPI [4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine p-iodobenzamido, 2'-methoxyphenyl N/A ~600 5-HT1A antagonist (ID50 = 5 mg/kg)
N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18e) 3,5-bis(trifluoromethyl)benzyl, pyridin-4-yl N/A ~635 Anti-leishmanial (EC50 = low µM)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-chlorophenyl, ethyl N/A 267.76 Crystallographic chair conformation

Key Observations :

Substituent Effects on Bioactivity :

  • The 4-methoxyphenethyl group in the target compound may enhance CNS penetration compared to bulkier substituents (e.g., 3,5-bis(trifluoromethyl)benzyl in 18e), which prioritize enzyme inhibition (e.g., CYP5122A1 in Leishmania) over receptor binding .
  • Halogenated analogs (e.g., 8b with Cl/CF3) exhibit higher molecular weights and melting points, likely due to increased polarity and crystal lattice stability .

Receptor Selectivity :

  • The 6-cyclopropylpyridazine moiety distinguishes the target compound from p-MPPI/p-MPPF (), which use pyridinyl-iodo/fluoro groups for 5-HT1A antagonism. Cyclopropyl groups may confer metabolic resistance, as seen in other drug candidates .

Synthetic Complexity :

  • Carboxamide-linked piperazines (e.g., 8b–8e in ) require multi-step syntheses involving Boc protection/deprotection and coupling reagents, whereas simpler analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide are synthesized via direct alkylation .

Research Findings and Pharmacological Insights

  • 5-HT1A Receptor Antagonism : Compounds with 4-methoxyphenylpiperazine motifs (e.g., p-MPPI) show dose-dependent antagonism of 5-HT1A-mediated hypothermia (ID50 = 3–5 mg/kg) without partial agonist activity, suggesting the target compound may share this profile .
  • Anti-Parasitic Activity: Piperazine carboxamides with trifluoromethyl groups (e.g., 18e) demonstrate low micromolar EC50 values against Leishmania donovani, highlighting the role of electron-withdrawing substituents in targeting parasitic enzymes .
  • Structural Stability : X-ray data for N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide confirms the chair conformation of the piperazine ring, a feature critical for maintaining binding pocket complementarity in receptor ligands .

Biological Activity

The compound 4-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core, which is significant in pharmacology for its ability to interact with various biological targets. The structure includes:

  • A cyclopropyl group attached to a pyridazine ring .
  • An ethyl linker connecting to a methoxyphenyl group .

Molecular Formula

  • Chemical Formula : C22_{22}H26_{26}N4_4O2_2
  • Molecular Weight : 378.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in neurotransmission and cellular signaling. Preliminary studies suggest that it may function as a selective serotonin reuptake inhibitor (SSRI), similar to other compounds in the piperazine class.

Antidepressant Effects

Research indicates that compounds structurally related to piperazines can exhibit antidepressant properties. The mechanism often involves modulation of serotonin levels in the brain by inhibiting the serotonin transporter (SERT). For instance, studies on similar piperazine derivatives have shown varying degrees of SERT inhibition, with IC50_{50} values ranging from micromolar to nanomolar concentrations .

Anticancer Potential

In addition to its neuropharmacological effects, there is emerging evidence suggesting that this compound may possess anticancer properties. Mechanistic studies have indicated that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways, including those involving caspases and Bcl-2 family proteins.

Case Studies

  • Antidepressant Activity : A study evaluated the antidepressant-like effects of related piperazine compounds in animal models. The results demonstrated significant reductions in immobility time in the forced swim test, indicating potential efficacy as an antidepressant .
  • Anticancer Activity : Another study investigated the cytotoxic effects of various piperazine derivatives against breast cancer cell lines. Results indicated that certain derivatives could inhibit cell proliferation and promote apoptosis, suggesting a promising avenue for further research into this compound's anticancer potential.

Data Tables

Biological ActivityEffect ObservedReference
AntidepressantReduced immobility time in forced swim test
AnticancerInduced apoptosis in breast cancer cell lines

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